molecular formula C12H16N4O5 B11560729 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol

2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol

Cat. No.: B11560729
M. Wt: 296.28 g/mol
InChI Key: OTIKRXAYHNUNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol is a chemical compound that features a piperazine ring substituted with a 2,4-dinitrophenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro groups on the phenyl ring can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitro-substituted phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol involves its interaction with biological molecules. For instance, it can generate nitric oxide when metabolized by glutathione S-transferases, leading to various biological effects such as tumor growth inhibition . The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Uniqueness: 2-[4-(2,4-Dinitrophenyl)piperazin-1-yl]ethanol is unique due to its specific combination of a piperazine ring with a dinitrophenyl group and an ethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H16N4O5

Molecular Weight

296.28 g/mol

IUPAC Name

2-[4-(2,4-dinitrophenyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C12H16N4O5/c17-8-7-13-3-5-14(6-4-13)11-2-1-10(15(18)19)9-12(11)16(20)21/h1-2,9,17H,3-8H2

InChI Key

OTIKRXAYHNUNSB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCO)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.